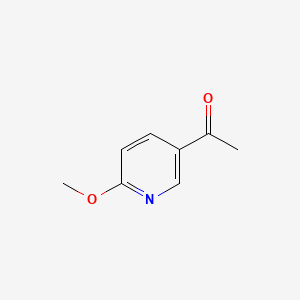

5-Acetyl-2-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOQZXOVBJIUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441319 | |

| Record name | 5-Acetyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213193-32-9 | |

| Record name | 5-Acetyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Acetyl-2-methoxypyridine (CAS: 213193-32-9): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-methoxypyridine is a pyridine derivative with the CAS number 213193-32-9.[1] This document provides a technical overview of its chemical and physical properties, synthesis methodologies, and a discussion of its potential, yet currently undocumented, role in drug discovery. While this compound serves as a chemical building block, public domain literature lacks specific data on its biological activity and mechanism of action. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs, suggesting that derivatives of this compound could be of interest for future drug development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 213193-32-9 | [1][2][3] |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)ethanone | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Appearance | White to yellow powder or crystalline powder | [4] |

| Melting Point | 52.0°C to 57.0°C | [1][3] |

| Boiling Point | 269.5°C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 116.8 ± 21.8 °C | [4] |

| InChI Key | RYOQZXOVBJIUSX-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC=C(C=C1)C(C)=O | [1] |

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for researchers intending to utilize this compound. Two distinct methods are outlined below.

Synthesis Protocol 1: Microwave-Assisted Synthesis

This protocol describes a microwave-assisted method for the synthesis of this compound from 1-(6-chloropyridin-3-yl)ethanone and sodium methoxide.[5]

Materials:

-

1-(6-chloropyrid-3-yl)ethanone (500 mg, 2.89 mmol)

-

Sodium methoxide (1.17 g, 21.69 mmol)

-

Methanol (15 mL)

Procedure:

-

A mixture of 1-(6-chloropyrid-3-yl)ethanone, sodium methoxide, and methanol is heated in a microwave reactor at 160°C for 4 hours.[5]

-

The reaction medium is then evaporated to dryness to yield the crude product.[5]

Synthesis Protocol 2: Grignard Reaction-Based Synthesis

This protocol details a two-step synthesis starting from an amide, utilizing a Grignard reagent.

Step 1 & 2 Procedure:

-

An amide (10.4 g, 53 mmol) is dissolved in tetrahydrofuran (THF, 100 mL), and the solution is cooled to 0°C.[5]

-

Methylmagnesium bromide (3M in ether, 26.5 mL) is added slowly and dropwise at 0°C.[5]

-

The reaction mixture is stirred for 1 hour at 0°C.[5]

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid (aqueous solution).[5]

-

The mixture is extracted with ethyl acetate (EtOAc), and the organic layers are combined.[5]

-

The combined organic layer is washed with saturated brine and dried with anhydrous magnesium sulfate (MgSO₄).[5]

-

After filtration, the filtrate is concentrated under reduced pressure to give 7.8 g of this compound as a colorless solid (97% yield).[5]

Experimental Workflow

The following diagram illustrates a general workflow for the chemical synthesis and purification of a target compound, applicable to the protocols described above.

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Biological Activity and Drug Discovery Potential

Currently, there is no publicly available data detailing the specific biological activities of this compound. Scientific literature and databases do not contain information on its mechanism of action, its role in signaling pathways, or its evaluation in biological assays.

However, the pyridine ring is a common motif in a wide range of biologically active compounds and approved drugs. Pyridine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties. The methoxy and acetyl functional groups on the pyridine ring of this compound offer handles for further chemical modification, allowing for the generation of a library of derivatives.

Given the precedent of pyridine-containing molecules in drug discovery, this compound represents a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Researchers in drug development may consider this compound as a scaffold for the design and synthesis of new chemical entities to be screened for various biological targets. For instance, derivatives of 2-acetylpyridine have been investigated for their antiviral activities.[6][7]

The logical progression for investigating the potential of this compound would involve:

Caption: A logical workflow for utilizing a chemical scaffold in drug discovery.

Conclusion

This compound is a readily synthesizable pyridine derivative with well-defined chemical and physical properties. While it currently lacks documented biological activity, its chemical structure, featuring a privileged pyridine core and functional groups amenable to modification, makes it a compound of interest for medicinal chemists and drug discovery professionals. It serves as a valuable building block for the creation of novel compound libraries that can be explored for a wide range of therapeutic targets. Future research is warranted to elucidate the potential biological activities of this compound and its derivatives.

References

- 1. This compound | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-アセチル-2-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 97% synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of 5-Acetyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Acetyl-2-methoxypyridine. The information is curated for professionals in research and development who require detailed data and methodologies for the characterization of this compound. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key analytical techniques are provided.

Physicochemical Properties of this compound

This compound is a pyridine derivative that serves as a valuable intermediate in various chemical syntheses.[1] Its physical properties are crucial for its handling, characterization, and application in further chemical reactions. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [2][4] |

| Appearance | Solid, Powder | [2][3] |

| Melting Point | 52.0°C to 57.0°C | [2][3] |

| Boiling Point | Data not available (decomposes or requires vacuum distillation) | |

| Purity (by GC) | ≥96.0 % | [3] |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)ethan-1-one | [3][5] |

| CAS Number | 213193-32-9 | [2][4] |

| SMILES String | COc1ccc(cn1)C(C)=O | [2] |

| InChI Key | RYOQZXOVBJIUSX-UHFFFAOYSA-N | [2][3] |

Solubility Profile

This compound is generally soluble in many organic solvents such as ethanol, ether, and chloroform.[6] However, it exhibits poor solubility in water due to the difference in polarity.[6]

Spectral Data Summary

| Technique | Observation / Predicted Data | Reference |

| Infrared (IR) Spectroscopy | The spectrum conforms to the structure, showing characteristic peaks for a ketone (C=O stretch) and an aromatic pyridine ring. | [3] |

| ¹H NMR Spectroscopy | The spectrum is consistent with the molecular structure. | |

| ¹³C NMR Spectroscopy | Expected peaks include those for the acetyl group (C=O and CH₃), the methoxy group, and the carbons of the pyridine ring. | [7][8][9][10] |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺ adduct is 152.07060. | [11] |

Experimental Workflows and Logical Relationships

The characterization of a chemical compound like this compound follows a logical progression of experiments to confirm its identity, purity, and structure.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range.

Protocol:

-

Ensure the melting point apparatus is clean and calibrated.

-

Place a small amount of finely powdered this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Insert the capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, set the heating rate to 1-2°C/min, starting from a temperature approximately 15°C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is employed to determine the purity of volatile and thermally stable compounds.

Protocol:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Set the GC parameters:

-

Injector Temperature: Typically set 50°C above the boiling point of the least volatile component.

-

Column: A suitable capillary column (e.g., HP-5) should be used.

-

Oven Temperature Program: Start at a temperature that allows for the separation of volatile impurities, then ramp up to a temperature that ensures the elution of the target compound.

-

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram. The purity is calculated by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Thin Solid Film Method):

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[2]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands. For this compound, expect to see:

-

~1680-1700 cm⁻¹: C=O stretch of the ketone.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~2850-3000 cm⁻¹: C-H stretching of the methyl and methoxy groups.

-

~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the structure and connectivity of atoms in a molecule.

Protocol:

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹H NMR, 5-25 mg is typical, while for ¹³C NMR, 50-100 mg may be required for a good signal-to-noise ratio.

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer and lock and shim the magnetic field.

-

Acquire the ¹H and ¹³C spectra.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the spectra, including chemical shifts, integration (for ¹H), and splitting patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[12]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

Analyze the mass spectrum for the molecular ion peak (M⁺) and the fragmentation pattern to confirm the structure. For this compound, the molecular ion peak would be expected at m/z = 151. Common fragments could arise from the loss of a methyl group (m/z = 136) or an acetyl group (m/z = 108).

References

- 1. scbt.com [scbt.com]

- 2. 5-乙酰基-2-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 438170010 [thermofisher.com]

- 4. This compound 97 213193-32-9 [sigmaaldrich.com]

- 5. This compound | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. chemguide.co.uk [chemguide.co.uk]

5-Acetyl-2-methoxypyridine molecular weight and formula.

An In-depth Technical Guide to 5-Acetyl-2-methoxypyridine

This guide provides comprehensive technical information on this compound, a pyridine derivative of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines its chemical properties, experimental synthesis protocols, and a visual representation of a synthetic pathway.

Core Molecular Information

This compound , also known as 1-(6-methoxypyridin-3-yl)ethanone, is a heterocyclic compound. Its fundamental properties are summarized below.

Molecular Formula: C₈H₉NO₂[1][2][3][4][5][6][7]

Molecular Weight: 151.16 g/mol [1][3][4][5][6][7]

Physicochemical and Pharmacokinetic Data

A compilation of key quantitative data for this compound is presented in the following table for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 151.16 g/mol | [1][3][4][5][6][7] |

| Exact Mass | 151.063328530 Da | [1] |

| CAS Number | 213193-32-9 | [2][4][5][6] |

| Appearance | White to yellow powder or crystalline powder | [2] |

| Melting Point | 53-57 °C | [2][6][8] |

| Boiling Point | 269.5°C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 116.8 ± 21.8 °C | [2] |

| XLogP3 | 0.8 | [1][2] |

| PSA (Polar Surface Area) | 39.2 Ų | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are cited experimental protocols.

Synthesis from 1-(6-chloropyrid-3-yl)ethanone

A described method for the synthesis of this compound involves the reaction of 1-(6-chloropyrid-3-yl)ethanone with sodium methoxide.[1]

Procedure:

-

A mixture is prepared with 15 mL of methanol, 500 mg (2.89 mmol) of 1-(6-chloropyrid-3-yl)ethanone, and 1.17 g (21.69 mmol) of sodium methoxide.[1]

-

The reaction mixture is heated in a microwave reactor at 160°C for 4 hours.[1]

-

Following the reaction, the solvent is removed by evaporation.[1]

-

The resulting residue is purified using chromatography on silica gel (eluent: heptane/EtOAc gradient) to yield the final product, 1-(6-methoxypyrid-3-yl)ethanone.[1]

Synthesis from an Amide Precursor

An alternative synthesis route begins with an amide precursor.[1]

Procedure:

-

An amide (10.4 g, 53 mmol) is dissolved in 100 mL of tetrahydrofuran (THF) and the solution is cooled to 0°C.[1]

-

Methylmagnesium bromide (3M solution in ether, 26.5 mL) is added dropwise to the solution while maintaining the temperature at 0°C.[1]

-

The reaction mixture is stirred for an additional hour at 0°C after the addition is complete.[1]

-

The reaction is then quenched by the slow addition of 1 M hydrochloric acid.[1]

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[1]

-

After filtration, the solvent is concentrated under reduced pressure to yield this compound as a colorless solid.[1]

Visualization of Synthetic Pathway

The following diagram illustrates a general workflow for the synthesis of this compound.

References

- 1. This compound, 97% synthesis - chemicalbook [chemicalbook.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 4. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. This compound 97 213193-32-9 [sigmaaldrich.com]

- 7. This compound | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Solubility of 5-Acetyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2-methoxypyridine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document focuses on providing a robust framework for solubility determination, including detailed experimental protocols and qualitative solubility predictions based on the compound's structural features and data from related pyridine derivatives.

Introduction to this compound

This compound is a solid, organic compound with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3][4][5] Its structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, suggests a moderate polarity. The presence of a basic nitrogen atom in the pyridine ring and oxygen atoms in the methoxy and acetyl groups allows for potential hydrogen bonding with protic solvents. The compound is noted as a solid with a melting point in the range of 53-57 °C.[1]

Qualitative Solubility Profile

While specific quantitative data is scarce, the chemical structure of this compound allows for qualitative predictions of its solubility in various solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen and the oxygen atoms can act as hydrogen bond acceptors, suggesting some degree of solubility in polar protic solvents. Pyridine itself is miscible with water.[6][7] The related compound 2-methoxypyridine is described as having moderate solubility in water.[8][9] Therefore, this compound is expected to have some solubility in water and higher solubility in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polarity of the molecule indicates likely good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility in nonpolar solvents is expected to be lower due to the compound's polar nature. However, the presence of the aromatic ring and methyl groups may allow for some interaction with nonpolar solvents. Pyridine is known to be miscible with a broad range of solvents, including hexane.[6]

A summary of the predicted qualitative solubility is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Soluble | Potential for hydrogen bonding. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | Limited by the compound's polarity, but some van der Waals interactions are possible. |

| Acidic (Aqueous) | Dilute HCl | Soluble | Protonation of the basic pyridine nitrogen to form a more soluble salt. |

| Basic (Aqueous) | Dilute NaOH | Sparingly Soluble | The compound does not possess strongly acidic protons, so solubility is not expected to increase significantly. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe common and reliable methods for this purpose.

This is a standard and widely accepted method for determining equilibrium solubility.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Vials or flasks

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, which should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature and filter it quickly through a syringe filter to remove any solid particles.

-

Accurately weigh a clean, dry container.

-

Transfer the filtered solution to the pre-weighed container and record the exact weight of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the solid residue is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Selected solvents (UV-grade)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to obtain a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-5).

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. This compound | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Pyridine [chemeurope.com]

- 7. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

Technical Guide: Physicochemical Properties of 5-Acetyl-2-methoxypyridine

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 5-Acetyl-2-methoxypyridine (CAS: 213193-32-9)

This document provides a detailed overview of the known physicochemical properties of this compound, with a specific focus on its melting point. It includes a summary of its physical data and a standardized experimental protocol for melting point determination relevant to this class of compounds.

Core Physicochemical Data

This compound is a pyridine derivative that serves as a useful building block in organic synthesis.[1] Its properties are critical for its handling, reaction setup, and purification. The compound typically appears as a solid or powder.[2]

Data Summary

The quantitative physicochemical properties for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)ethan-1-one | [2][3] |

| CAS Number | 213193-32-9 | [2][4] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [4] |

| Melting Point | 52.0 °C to 57.0 °C | [2][4] |

| Boiling Point | Data not available in cited literature | |

| Physical Form | Solid / Powder | [2] |

| InChI Key | RYOQZXOVBJIUSX-UHFFFAOYSA-N | [2][3] |

Experimental Protocols: Melting Point Determination

The melting point of this compound is consistently reported in the literature with a narrow range, indicating a criterion for its purity. The standard method for determining the melting point of a crystalline organic solid like this is the capillary method, as recognized by major pharmacopeias.[5][6]

Standard Protocol: Capillary Melting Point Determination

This protocol outlines the standardized procedure for accurately measuring the melting point range of a solid organic compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mettler Toledo, OptiMelt, or Thiele tube setup)[5]

-

Thin-walled glass capillary tubes (1.3–1.8 mm outer diameter, 0.1–0.2 mm wall thickness)[6]

-

Spatula and capillary filling tool[6]

-

Calibrated thermometer or digital temperature probe[5]

Procedure:

-

Sample Preparation:

-

Capillary Loading:

-

Measurement - Preliminary (Optional but Recommended):

-

Measurement - Precise:

-

Allow the apparatus to cool to at least 10-15 °C below the approximate melting point found in the preliminary run.[7][8]

-

Insert a new, properly loaded capillary tube.

-

Set the heating rate to a slow, constant value, typically 1 °C/min, as required by pharmacopeias.[6][7] A slower rate (e.g., 0.2 °C/min) can be used for substances that do not decompose to achieve higher accuracy.[6]

-

Observe the sample closely through the apparatus magnifier.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).[8]

-

Record the temperature at which the last solid crystal disappears, and the sample becomes a completely transparent liquid (clear point or end of melting).[6][7][8]

-

The recorded melting point should be reported as this range (e.g., 53.5 °C - 55.0 °C).

-

-

Confirmation:

-

For high accuracy, the determination should be performed at least twice with fresh samples, ensuring the results are consistent.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical compound, a process for which determining melting and boiling points is a fundamental step.

Caption: Workflow for Physicochemical Characterization.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 213193-32-9 [sigmaaldrich.com]

- 5. thinksrs.com [thinksrs.com]

- 6. mt.com [mt.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. jk-sci.com [jk-sci.com]

Spectroscopic Analysis of 5-Acetyl-2-methoxypyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 5-Acetyl-2-methoxypyridine, also known as 1-(6-methoxypyridin-3-yl)ethanone. This pyridine derivative is of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control.

Spectroscopic Data Summary

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1], Sigma-Aldrich |

| Exact Mass | 151.063328530 Da | PubChem[1] |

| Melting Point | 53-57 °C | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

Predicted Mass Spectrometry Data (ESI):

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and serves as a reference for experimental mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.07060 |

| [M+Na]⁺ | 174.05254 |

| [M-H]⁻ | 150.05604 |

| [M+NH₄]⁺ | 169.09714 |

| [M+K]⁺ | 190.02648 |

| [M]⁺ | 151.06277 |

| [M]⁻ | 151.06387 |

Data sourced from PubChem[2].

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and Mass Spectrometry data for a solid organic compound like this compound. These protocols should be adapted and optimized based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C-O stretch, aromatic C-H stretch).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation.

-

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets that desolvate to produce molecular ions and adducts.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 5-Acetyl-2-methoxypyridine: Chemical Structure, Stereochemistry, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, combining an aromatic heterocyclic core with acetyl and methoxy functional groups, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and analytical methods.

Chemical Structure and Stereochemistry

The chemical structure of this compound is defined by a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with an acetyl group (-COCH₃).

-

IUPAC Name: 1-(6-methoxypyridin-3-yl)ethanone[1]

-

Molecular Formula: C₈H₉NO₂[1]

-

CAS Number: 213193-32-9[1]

-

Canonical SMILES: CC(=O)C1=CN=C(C=C1)OC[1]

-

InChI Key: RYOQZXOVBJIUSX-UHFFFAOYSA-N[1]

The pyridine ring is an aromatic, planar system. The acetyl and methoxy groups lie in the same plane as the ring. The InChIKey ending in "UHFFFAOYSA-N" indicates that the molecule is achiral and does not have any stereocenters. Therefore, this compound does not exhibit stereoisomerism.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. It should be noted that while some experimental data is available, other properties are based on computational predictions.

| Property | Value | Data Type | Reference |

| Molecular Weight | 151.16 g/mol | Calculated | [1] |

| Melting Point | 53-57 °C | Experimental | [2] |

| Boiling Point | 269.5 ± 20.0 °C at 760 mmHg | Predicted | [3] |

| Density | 1.093 ± 0.06 g/cm³ | Predicted | |

| pKa | 1.60 ± 0.10 | Predicted | |

| Water Solubility | Not experimentally determined. | - | - |

| Appearance | White to yellow powder or crystalline powder. | Experimental | [3] |

Spectroscopic Data

¹H NMR (300 MHz, DMSO-d₆): δ (ppm) 8.83 (m, 1H), 8.18 (m, 1H), 6.92 (m, 1H), 3.94 (s, 3H), 2.50 (s, 3H)[4]

Infrared (IR) Spectrum: The IR spectrum has been reported to conform to the structure of this compound, though specific band assignments are not detailed in the available literature.[5] Key expected absorptions would include:

-

C=O stretching (ketone) around 1680 cm⁻¹

-

C-O-C stretching (ether) around 1250 cm⁻¹ and 1050 cm⁻¹

-

Aromatic C=C and C=N stretching in the 1600-1400 cm⁻¹ region

-

C-H stretching (aromatic and methyl) around 3100-2850 cm⁻¹

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nucleophilic substitution of a halogenated precursor with sodium methoxide.[4]

Reaction: 2-Chloro-5-acetylpyridine + Sodium Methoxide → this compound

Materials:

-

1-(6-chloropyrid-3-yl)ethanone (2-Chloro-5-acetylpyridine)

-

Methanol

-

Sodium methoxide

-

Heptane

-

Ethyl acetate (EtOAc)

-

Silica gel for chromatography

Procedure:

-

A mixture of 1-(6-chloropyrid-3-yl)ethanone (500 mg, 2.89 mmol), sodium methoxide (1.17 g, 21.69 mmol), and methanol (15 mL) is heated in a microwave reactor at 160 °C for 4 hours.[4]

-

The reaction mixture is then evaporated to dryness.[4]

-

The crude product is purified by silica gel column chromatography.[4]

-

A gradient elution is performed using a mixture of heptane and ethyl acetate. The gradient starts at 0% ethyl acetate, increases to 20% over 5 minutes, and then to 40% over the next 25 minutes.[4]

-

The fractions containing the desired product are collected and concentrated to yield 1-(6-methoxypyrid-3-yl)ethanone (this compound).[4]

Analytical Methods

A specific, validated analytical method for this compound is not detailed in the available literature. However, general methods for the analysis of substituted pyridines by High-Performance Liquid Chromatography (HPLC) are applicable.

General HPLC Protocol for Substituted Pyridines:

-

Column: A mixed-mode column such as Amaze HD (150 mm x 3.2 mm) is often suitable for separating polar pyridine derivatives.[7]

-

Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v) with additives like 0.2% formic acid and 0.25% ammonium formate can be used to improve peak shape and retention.[7]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength of 275 nm is commonly used for pyridine-containing compounds.[7]

-

Sample Preparation: Samples should be dissolved in the mobile phase.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Flow for HPLC Method Development

The following diagram outlines the logical steps for developing an HPLC method for the analysis of substituted pyridines like this compound.

Caption: Logical flow for HPLC method development for substituted pyridines.

Biological Activity

Currently, there is a lack of specific information in the public domain regarding the biological activities, mechanism of action, or involvement in signaling pathways of this compound. While other substituted pyridine derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects, the biological profile of this particular compound remains to be thoroughly investigated. Further research is required to elucidate its potential therapeutic applications and biological functions.

Conclusion

This compound is a well-characterized, achiral molecule with established synthetic routes. This guide has provided a consolidated overview of its chemical and physical properties based on available experimental and predicted data. While a detailed experimental protocol for its synthesis is available, further studies are needed to determine its complete physicochemical profile, establish validated analytical methods, and, most importantly, to explore its potential biological activities. The workflows provided serve as a practical guide for the synthesis and analytical method development for this and related compounds.

References

- 1. This compound | C8H9NO2 | CID 10534837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-アセチル-2-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 97% synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Acetyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Acetyl-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. This document outlines two core methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two reliable routes:

-

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-acetylpyridine: This is a widely employed method that involves the displacement of a chloride ion from the pyridine ring by a methoxide source.

-

Grignard Reaction with a Nicotinamide Derivative: This approach utilizes the addition of a methylmagnesium halide to a suitably activated nicotinamide derivative to form the target ketone.

The selection of a specific pathway may be guided by factors such as the availability of starting materials, desired scale, and equipment accessibility (e.g., microwave reactors).

Pathway 1: Nucleophilic Aromatic Substitution

This pathway commences with the commercially available 2-Chloro-5-acetylpyridine and introduces the methoxy group via a nucleophilic substitution reaction with sodium methoxide.

Experimental Protocols

Two common procedures for this pathway are detailed below, one utilizing conventional heating and the other employing microwave irradiation for accelerated reaction times.

Protocol 1A: Microwave-Assisted Synthesis

-

Materials:

-

2-Chloro-5-acetylpyridine (1-(6-chloropyridin-3-yl)ethanone)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of 2-Chloro-5-acetylpyridine (500 mg, 2.89 mmol), sodium methoxide (1.17 g, 21.69 mmol), and methanol (15 mL) is placed in a microwave reactor vessel.[1]

-

The reaction mixture is heated in the microwave reactor at 160°C for 4 hours.[1]

-

Upon completion, the reaction medium is evaporated to dryness.[1]

-

The residue is purified by chromatography on silica gel. A gradient elution is performed using heptane and ethyl acetate (e.g., starting with 100% heptane and gradually increasing the proportion of ethyl acetate).[1]

-

The fractions containing the product are combined and concentrated under reduced pressure to yield this compound.

-

Protocol 1B: Conventional Heating

While microwave irradiation is common, conventional heating in a sealed tube or under reflux can also be employed, typically requiring longer reaction times. The workup procedure remains similar.

Quantitative Data for Pathway 1

| Parameter | Microwave-Assisted |

| Starting Material | 2-Chloro-5-acetylpyridine |

| Reagents | Sodium methoxide, Methanol |

| Temperature | 160°C[1] |

| Reaction Time | 4 hours[1] |

| Yield | Not explicitly stated for this specific protocol, but a similar synthesis route yielded 97%[1] |

| Purity | 97% or higher is commercially available[2][3] |

Pathway 2: Grignard Reaction

Experimental Protocol

-

Materials:

-

N,6-Dimethoxy-N-methylnicotinamide

-

Methylmagnesium bromide (3M solution in ether)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

The amide (e.g., 10.4 g, 53 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Methylmagnesium bromide solution (3M in ether, 26.5 mL) is added slowly and dropwise to the cooled solution, maintaining the temperature at 0°C.[1][4]

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour.[1][4]

-

The reaction is then carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid.

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate.[1]

-

The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][4]

-

If necessary, the product can be further purified by column chromatography or recrystallization.

-

Quantitative Data for Pathway 2

| Parameter | Grignard Reaction |

| Starting Material | N,6-Dimethoxy-N-methylnicotinamide |

| Reagents | Methylmagnesium bromide, THF |

| Temperature | 0°C[1][4] |

| Reaction Time | ~1-2 hours[1][4] |

| Yield | 97%[1][4] |

| Purity | High purity can be achieved after workup and purification |

Summary and Comparison

| Feature | Pathway 1: Nucleophilic Aromatic Substitution | Pathway 2: Grignard Reaction |

| Starting Material | 2-Chloro-5-acetylpyridine | N,6-Dimethoxy-N-methylnicotinamide |

| Key Reagent | Sodium methoxide | Methylmagnesium bromide |

| Advantages | Simple, often high-yielding, starting material is common. | High-yielding, avoids handling of chlorinated pyridines. |

| Disadvantages | May require high temperatures or microwave irradiation. | Requires anhydrous conditions and handling of organometallic reagents. |

Conclusion

Both the nucleophilic aromatic substitution of 2-Chloro-5-acetylpyridine and the Grignard reaction with N,6-Dimethoxy-N-methylnicotinamide represent robust and high-yielding methods for the synthesis of this compound. The choice of method will likely depend on the availability of starting materials, reaction scale, and the specific capabilities of the laboratory. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for the efficient production of this valuable chemical intermediate.

References

- 1. This compound, 97% synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for high-throughput DNA methylation profiling in rat tissues using automated reduced representation bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97% | 213193-32-9 [chemicalbook.com]

An In-depth Technical Guide to 5-Acetyl-2-methoxypyridine: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-methoxypyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. While its direct therapeutic applications are not extensively documented, its role as a precursor in the development of novel pharmaceutical agents is of considerable interest. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and the known biological relevance of this compound and its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The electronic properties and structural features of the pyridine ring make it a versatile pharmacophore. This compound (also known as 1-(6-methoxypyridin-3-yl)ethanone) is a disubstituted pyridine that has garnered attention as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the known scientific knowledge surrounding this compound.

Discovery and History

The precise first synthesis and discovery of this compound are not well-documented in readily available historical scientific literature. The study of pyridine and its functionalization dates back to its isolation from coal tar in the 19th century.[1] The development of specific substituted pyridines, such as this compound, is a result of the evolution of synthetic organic chemistry methodologies throughout the 20th century. While a definitive timeline of its initial discovery is not apparent, its appearance in chemical supplier catalogs and its citation in patents and synthetic literature from the late 20th century onwards indicate its established role as a readily accessible chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 213193-32-9 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | White to yellow powder or crystalline powder | [3] |

| Melting Point | 53-57 °C | [4] |

| Boiling Point | 269.5°C at 760 mmHg | [3] |

| Solubility | Information not readily available | |

| LogP | 0.8 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. These methods often involve the modification of a pre-existing pyridine ring.

Synthesis from 2-Chloro-5-acetylpyridine

A common and efficient method involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a methoxy group.

Experimental Protocol:

-

Reaction: A mixture of 2-Chloro-5-acetylpyridine, sodium methoxide, and methanol is heated.[5]

-

Work-up: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate).[5]

-

Purification: The crude product is then purified by techniques such as column chromatography to yield pure this compound.[5]

A generalized workflow for this synthesis is depicted below.

Other Synthetic Approaches

Alternative synthetic strategies for preparing substituted pyridines, which could be adapted for this compound, include multi-component reactions like the Hantzsch pyridine synthesis.[6] This method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[6]

Biological Activities and Therapeutic Potential

While there is a significant lack of publicly available data on the specific biological activities of this compound itself, the broader class of pyridine and methoxypyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This compound serves as a valuable scaffold for the synthesis of compounds with potential therapeutic applications.

Anticancer Activity of Derivatives

Numerous studies have reported the synthesis and evaluation of pyridine derivatives with anticancer properties. For instance, a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[7] The general approach for evaluating in vitro cytotoxicity is outlined below.

References

- 1. PPT - The Synthesis of Pyridine; Over a Century of Research PowerPoint Presentation - ID:3663825 [slideserve.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-(6-Methoxypyridin-3-yl)ethanone in Modern Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Methoxypyridin-3-yl)ethanone is a heterocyclic ketone that has emerged as a valuable building block in the synthesis of complex biologically active molecules. Its unique electronic and structural features make it a versatile intermediate in medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the application of 1-(6-methoxypyridin-3-yl)ethanone in the creation of potent and selective kinase inhibitors. The focus of this review is to furnish researchers and drug development professionals with a detailed understanding of this compound's potential in advancing novel therapeutic agents.

Chemical Properties and Characterization

1-(6-Methoxypyridin-3-yl)ethanone is a stable, solid organic compound. Its chemical structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, provides multiple sites for chemical modification, making it an ideal scaffold for combinatorial chemistry and lead optimization.

Table 1: Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)ethanone and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| 1-(6-Methoxypyridin-3-yl)ethanone | C₈H₉NO₂ | 151.16 | 66487-39-0 | [1] |

| 1-(2-Acetyl-6-methoxypyridin-4-yl)ethanone | C₁₀H₁₁NO₃ | 193.20 | 1393570-04-1 | [2] |

| 1-(2,6-Dimethoxypyridin-3-yl)ethanone | C₉H₁₁NO₃ | 181.19 | 870703-62-1 | [3] |

| 1-(6-Bromo-3-methoxypyridin-2-yl)ethanone | C₈H₈BrNO₂ | 230.06 | 1445783-73-2 | [4] |

| 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone | C₈H₈BrNO₂ | 230.06 | 1196145-15-9 | [5] |

| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | C₇H₅BrFNO | 218.02 | 1160936-52-6 |

Spectroscopic Characterization (Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (around 3.9-4.1 ppm), and a singlet for the acetyl methyl protons (around 2.5-2.7 ppm). The chemical shifts and coupling constants of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the range of 195-205 ppm), the carbons of the pyridine ring (with the carbon bearing the methoxy group shifted downfield), the methoxy carbon (around 55-60 ppm), and the acetyl methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹. Other significant absorptions would include C-O stretching for the methoxy group and C=N and C=C stretching vibrations from the pyridine ring.

Synthesis of 1-(6-Methoxypyridin-3-yl)ethanone: Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 1-(6-methoxypyridin-3-yl)ethanone is not explicitly detailed in the reviewed literature. However, based on established organometallic cross-coupling reactions for the synthesis of acetylpyridines, a representative protocol can be proposed. The following method is adapted from procedures for similar compounds and represents a viable synthetic route.[9][10][11][12]

Reaction Scheme: A plausible synthesis involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between an organometallic derivative of 2-methoxypyridine and an acetyl-donating reagent. For instance, the coupling of 5-bromo-2-methoxypyridine with an organotin or organoboron reagent bearing an acetyl group.

Representative Experimental Protocol (Adapted from related syntheses):

Materials:

-

5-Bromo-2-methoxypyridine

-

Tributyl(1-ethoxyvinyl)tin

-

Bis(triphenylphosphine)palladium(II) dichloride

-

1,4-Dioxane (anhydrous)

-

2N Hydrochloric acid

-

Acetone

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous 1,4-dioxane under an argon atmosphere is added tributyl(1-ethoxyvinyl)tin (1.2 eq).

-

Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) is then added, and the reaction mixture is heated to 100 °C for 18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and 2N hydrochloric acid is added. The mixture is stirred at room temperature for 30 minutes to hydrolyze the vinyl ether intermediate.

-

The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(6-methoxypyridin-3-yl)ethanone.

Diagram of Synthetic Workflow:

Biological Activity and Applications in Drug Discovery

While there is no significant evidence of direct biological activity of 1-(6-methoxypyridin-3-yl)ethanone itself, its paramount importance lies in its role as a key intermediate for the synthesis of highly potent and selective drug candidates. The "6-methoxypyridin-3-yl" moiety has been identified as a critical pharmacophore in a new class of RIO Kinase 2 (RIOK2) inhibitors.

RIOK2: A Novel Target in Oncology

RIOK2 is an atypical serine/threonine kinase that plays a crucial role in ribosomal biogenesis, cell cycle regulation, and cellular proliferation.[13] Elevated expression of RIOK2 has been implicated in several human cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia, making it an attractive target for cancer therapy. Inhibition of RIOK2 disrupts ribosome maturation and cell cycle progression, leading to apoptosis in cancer cells.[13]

The Role of the 6-Methoxypyridin-3-yl Moiety in RIOK2 Inhibition

The development of potent and selective RIOK2 inhibitors has been a significant challenge. Recent studies have led to the discovery of compounds where the 6-methoxypyridin-3-yl group, derived from 1-(6-methoxypyridin-3-yl)ethanone, is a key structural feature. This moiety is crucial for achieving high binding affinity and selectivity for RIOK2.

Table 2: Biological Activity of a Lead RIOK2 Inhibitor Incorporating the 6-Methoxypyridin-3-yl Moiety

| Compound Name | Target | Binding Affinity (Kd, nM) | Cellular Activity (IC₅₀) | Reference |

| CQ211 | RIOK2 | 6.1 | Potent antiproliferative activity against multiple cancer cell lines. |

The crystal structure of RIOK2 in complex with an inhibitor reveals that the inhibitor binds to the ATP-binding site. The specific interactions of the inhibitor with the hinge region and other key residues are responsible for its high affinity and selectivity.[9] The methoxypyridine moiety plays a critical role in optimizing these interactions.

RIOK2 Signaling Pathway

RIOK2 is a downstream effector in several key oncogenic signaling pathways, including the Ras/MAPK and PI3K/Akt/mTOR pathways. These pathways are frequently dysregulated in cancer and drive cell growth, proliferation, and survival. RIOK2's role in ribosome biogenesis is stimulated by these pathways, linking growth signals directly to the cell's protein synthesis machinery.

Diagram of the RIOK2 Signaling Pathway:

Conclusion

1-(6-Methoxypyridin-3-yl)ethanone is a strategically important synthetic intermediate in modern drug discovery. While it does not exhibit significant intrinsic biological activity, its utility as a scaffold for the development of potent and selective kinase inhibitors, particularly for the novel cancer target RIOK2, is well-documented. The "6-methoxypyridin-3-yl" moiety is a key pharmacophore that enables high-affinity binding to the target enzyme. This technical review has provided a comprehensive overview of the synthesis, properties, and critical applications of this compound, highlighting its potential to contribute to the development of next-generation targeted cancer therapies. For researchers and scientists in the field, 1-(6-methoxypyridin-3-yl)ethanone represents a valuable tool in the quest for more effective and selective medicines.

References

- 1. 1-(6-Methoxypyridin-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 2. CAS 1393570-04-1 | 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone - Synblock [synblock.com]

- 3. 870703-62-1|1-(2,6-Dimethoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. 1445783-73-2|1-(6-Bromo-3-methoxypyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 5. 1196145-15-9|2-Bromo-1-(5-methoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. google.com [google.com]

- 9. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 10. EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 13. 3-Acetyl-6-methylpyridine | 36357-38-7 | FA09705 [biosynth.com]

An In-depth Technical Guide to the Safe Handling, and Storage of 5-Acetyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 5-Acetyl-2-methoxypyridine (CAS No. 213193-32-9). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid, appearing as a white to yellow powder or crystalline powder.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 151.16 g/mol | [2][4][5] |

| Appearance | White to yellow powder or crystalline powder | [1] |

| Melting Point | 53-57 °C | [1][4] |

| Boiling Point | 269.5 °C at 760 mmHg | [1] |

| Flash Point | 116.8 ± 21.8 °C | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| CAS Number | 213193-32-9 | [1][2][3][4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1][2][6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Toxicological Information

A comprehensive toxicological profile for this compound is not currently available. The toxicological properties of this material have not been thoroughly investigated.[6] Therefore, it should be handled with the caution appropriate for a compound with known irritant properties.

Safe Handling Protocols

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A laboratory fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[4]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

-

-

Respiratory Protection: For operations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4]

General Hygiene Practices

-

Avoid breathing dust.[1]

-

Do not get in eyes, on skin, or on clothing.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[1]

Experimental Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Storage

-

Store in a tightly closed container.[1]

-

This compound is a combustible solid, so it should be stored away from heat, sparks, and open flames.[4]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 4.2. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up:

-

Ventilate the area of the spill.

-

Carefully sweep up the solid material, avoiding the creation of dust.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

Logical Relationship of Hazards and Protective Measures:

Caption: Relationship between hazards and control measures.

Emergency Spill Response Workflow:

References

Methodological & Application

The Versatile Role of 5-Acetyl-2-methoxypyridine in Organic Synthesis: A Hub for Pharmaceutical Scaffolds

For Immediate Release

[City, State] – [Date] – 5-Acetyl-2-methoxypyridine, a readily available pyridine derivative, is emerging as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for the pharmaceutical industry. Its strategic placement of functional groups—a reactive acetyl moiety and a methoxy-substituted pyridine ring—offers a multitude of synthetic handles for elaboration into diverse and potent bioactive molecules. This application note provides a detailed overview of its use, including key experimental protocols and data, for researchers, scientists, and professionals in drug development.

Core Applications in Heterocyclic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic systems. The acetyl group is a versatile functional group that can undergo a range of transformations, including condensation reactions to form chalcones and enamines, while the pyridine ring can be functionalized through various coupling reactions.

One of the most significant applications of this compound is as a precursor in the synthesis of potent kinase inhibitors. Notably, it is a key fragment in the synthesis of GSK2126458, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial targets in cancer therapy.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated precursor.

Protocol 1: Synthesis from 1-(6-chloropyridin-3-yl)ethanone

A mixture of 1-(6-chloropyridin-3-yl)ethanone and sodium methoxide in methanol is heated, typically under microwave irradiation, to facilitate the substitution of the chloro group with a methoxy group.

| Reactant/Reagent | Molar Equiv. | Amount |

| 1-(6-chloropyridin-3-yl)ethanone | 1.0 | 500 mg (2.89 mmol) |

| Sodium methoxide | 7.5 | 1.17 g (21.69 mmol) |

| Methanol | - | 15 mL |

Reaction Conditions:

-

Temperature: 160 °C

-

Time: 4 hours

-

Apparatus: Microwave reactor

Work-up and Purification: The reaction mixture is evaporated to dryness. The residue is then subjected to an aqueous work-up and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.

Yield: 97% (colorless solid)[1]

Application in the Synthesis of Bioactive Molecules

The acetyl group of this compound is a prime site for further molecular elaboration. Two key transformations, the Claisen-Schmidt condensation and enamine formation, open avenues to a wide array of complex structures.